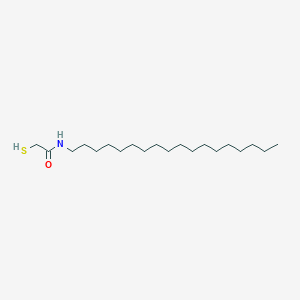
Acetamide, 2-mercapto-N-octadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-mercapto-N-octadecyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a mercapto group (–SH) and a long octadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-octadecyl- typically involves the reaction of octadecylamine with acetic anhydride to form N-octadecylacetamide. This intermediate is then reacted with thiourea to introduce the mercapto group, resulting in the formation of Acetamide, 2-mercapto-N-octadecyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include octadecylamine, acetic anhydride, and thiourea. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.
Types of Reactions:
Oxidation: Acetamide, 2-mercapto-N-octadecyl- can undergo oxidation reactions where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-mercapto-N-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2-mercapto-N-octadecyl- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The long octadecyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Acetamide, 2-mercapto-N-(2-naphthyl)-: Similar structure but with a naphthyl group instead of an octadecyl chain.
N,N-dimethylacetamide: Lacks the mercapto group and has different applications.
Uniqueness: Acetamide, 2-mercapto-N-octadecyl- is unique due to its long hydrophobic chain and the presence of a reactive mercapto group. This combination of features makes it particularly useful in applications requiring both hydrophobic interactions and reactivity towards electrophiles.
Eigenschaften
CAS-Nummer |
111600-41-0 |
|---|---|
Molekularformel |
C20H41NOS |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
N-octadecyl-2-sulfanylacetamide |
InChI |
InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)19-23/h23H,2-19H2,1H3,(H,21,22) |
InChI-Schlüssel |
LLOKETBJKZRFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


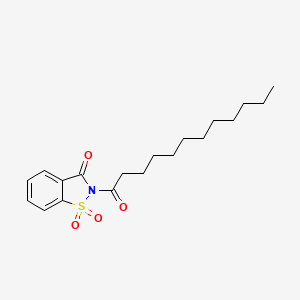
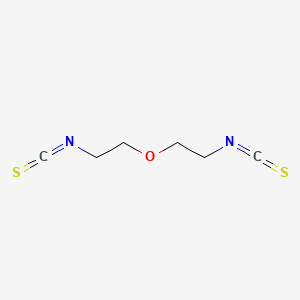
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)

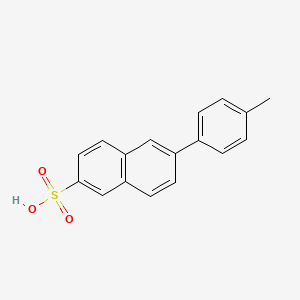

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
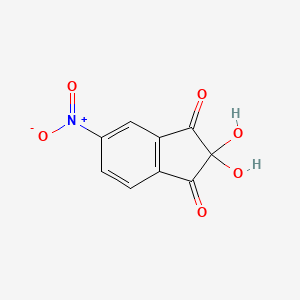
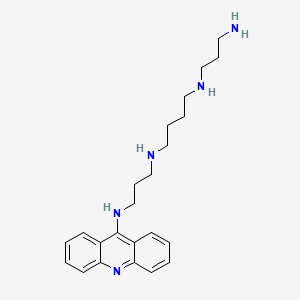
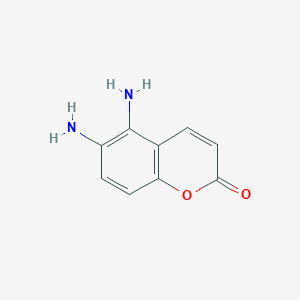
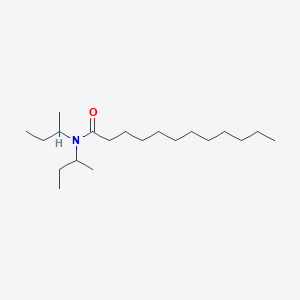
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)

